molecular formula C9H9Br2ClO2 B2600453 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene CAS No. 281678-65-7

1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene

Cat. No.: B2600453
CAS No.: 281678-65-7
M. Wt: 344.43
InChI Key: HTVPBTWCGJEGRJ-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(2-chloroethoxy)-5-methoxybenzene is an organic compound with the molecular formula C9H9Br2ClO2. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-(2-chloroethoxy)-5-methoxybenzene can be synthesized through a multi-step process involving the bromination, chlorination, and etherification of a benzene derivative. The general synthetic route involves:

    Chlorination: The addition of a chlorine atom to the ethoxy group using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Etherification: The formation of the ether linkage by reacting the chlorinated intermediate with methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as recrystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(2-chloroethoxy)-5-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromine and chlorine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

    Substitution Products: Amines, ethers, thiols.

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Hydrocarbons.

Scientific Research Applications

1,4-Dibromo-2-(2-chloroethoxy)-5-methoxybenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Inhibit Enzymes: By binding to the active site and preventing substrate access.

    Modulate Receptors: By acting as an agonist or antagonist, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2-(2-chloroethoxy)-5-fluorobenzene: Similar structure but with a fluorine atom instead of a methoxy group.

    1,4-Dibromo-2-(2-chloroethoxy)-5-nitrobenzene: Contains a nitro group instead of a methoxy group.

    1,4-Dibromo-2-(2-chloroethoxy)-5-hydroxybenzene: Has a hydroxy group instead of a methoxy group.

Uniqueness

1,4-Dibromo-2-(2-chloroethoxy)-5-methoxybenzene is unique due to its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

1,4-Dibromo-2-(2-chloroethoxy)-5-methoxybenzene is an organic compound notable for its complex structure and potential biological activities. This compound, characterized by the presence of two bromine atoms, a chlorinated ethoxy group, and a methoxy group, is part of a broader class of brominated aromatic compounds. Research into its biological activity has revealed promising applications in pharmaceuticals, particularly in antimicrobial, antifungal, and anticancer contexts.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The bromine and chlorinated groups enhance its reactivity and affinity for cellular targets. These interactions can lead to significant biological effects, including cytotoxicity against cancer cell lines.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit the following biological activities:

  • Antimicrobial Activity : The presence of halogen substituents may enhance the compound's ability to disrupt microbial cell membranes.
  • Antifungal Properties : Studies have shown that brominated compounds can inhibit fungal growth by interfering with cellular processes.
  • Anticancer Effects : Cytotoxic effects against various cancer cell lines have been documented, suggesting potential use in cancer therapy.

Anticancer Activity

A study conducted by researchers focused on the cytotoxic effects of this compound on several cancer cell lines. The findings indicated that the compound exhibited significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for A549 cells, indicating a concentration-dependent effect on cell viability.

Antimicrobial Studies

In another investigation, the antimicrobial efficacy of the compound was assessed against various bacterial strains. The results demonstrated that this compound had a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound could serve as a potential antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
1-Bromo-3-chloro-5-methoxybenzeneContains one bromine and one chlorine atomSimpler structureModerate antimicrobial activity
1,3-Dibromo-5-methoxybenzeneContains two bromine atomsLacks chloromethoxy groupHigh cytotoxicity against cancer cells
2-Bromo-4-chloroanisoleContains one bromine and one chlorine atomDifferent positioning of substituentsLimited antifungal properties

Properties

IUPAC Name

1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2ClO2/c1-13-8-4-7(11)9(5-6(8)10)14-3-2-12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVPBTWCGJEGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OCCCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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